Barverin

Description

Barverin (ATC code: A03DA08) is a pharmaceutical compound classified under therapeutic agents for functional gastrointestinal disorders, particularly as an antispasmodic or analgesic adjunct . This compound’s synthesis and characterization have been explored in deuterated forms (e.g., d5-Barbarin) to facilitate metabolic and stability studies, indicating its relevance in preclinical research .

Properties

CAS No. |

1639-79-8 |

|---|---|

Molecular Formula |

C29H43N5O3 |

Molecular Weight |

509.7 g/mol |

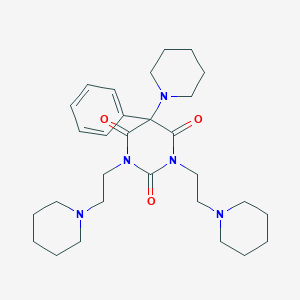

IUPAC Name |

5-phenyl-5-piperidin-1-yl-1,3-bis(2-piperidin-1-ylethyl)-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C29H43N5O3/c35-26-29(25-13-5-1-6-14-25,32-19-11-4-12-20-32)27(36)34(24-22-31-17-9-3-10-18-31)28(37)33(26)23-21-30-15-7-2-8-16-30/h1,5-6,13-14H,2-4,7-12,15-24H2 |

InChI Key |

BWMPANCYUOEPFB-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)CCN2C(=O)C(C(=O)N(C2=O)CCN3CCCCC3)(C4=CC=CC=C4)N5CCCCC5 |

Canonical SMILES |

C1CCN(CC1)CCN2C(=O)C(C(=O)N(C2=O)CCN3CCCCC3)(C4=CC=CC=C4)N5CCCCC5 |

Other CAS No. |

1639-79-8 |

Synonyms |

arverin spasdolcin5-phenyl-5-piperidino-1,3-bis(beta-piperidinoethyl)barbituric acid Wu 461 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Barbarin Derivatives

Barbarin derivatives, such as d5-Barbarin, share structural similarities with Barverin. These compounds are synthesized via isotopic labeling (deuterium substitution) to enhance metabolic stability and traceability in biological systems. Key differences include:

- Molecular Weight : Deuterated Barbarin exhibits a marginally higher molecular weight due to deuterium atoms.

Table 1: Structural Comparison of this compound and Barbarin Derivatives

Pyridine-Based Analogs

Pyridine derivatives, noted for antimicrobial and antiviral properties, may share functional groups with this compound. For instance, Bamipin (R06AX51) and Barbexaclon (N03AA04) are listed alongside this compound in pharmacological classifications . While structural details are sparse, their therapeutic roles suggest overlapping mechanisms:

Functional Comparison with Therapeutic Analogs

Pharmacokinetic Profiles

Limited data necessitate inferences from ATC-classified analogs:

- Absorption: Likely oral, with variable bioavailability depending on formulation (e.g., tablet vs. intravenous).

- Excretion : Renal or biliary, inferred from compounds with similar molecular weights .

Table 2: Inferred Pharmacokinetic Parameters

Pharmacodynamic Mechanisms

- This compound : Likely targets L-type calcium channels or muscarinic receptors to reduce gastrointestinal motility .

- Drotaverine (Analog) : A well-studied antispasmodic with direct inhibition of phosphodiesterase-4 (PDE4), increasing cAMP and relaxing smooth muscle. This mechanism may differ from this compound’s inferred calcium channel blockade .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.